Product packaging for borotungstic acid(Cat. No.:CAS No. 11121-17-8)

borotungstic acid

Cat. No.: B1172641
CAS No.: 11121-17-8
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Description

Borotungstic acid (H 5 BW 12 O 40 ) is a Keggin-type heteropolyacid valued in research for its strong Brønsted acidity and proton conductivity. Its well-defined structure features a central BO 4 tetrahedron surrounded by 12 WO 6 octahedra, which serves as a versatile molecular framework for investigating acid-catalyzed reactions and energy-related processes . In catalysis research, this compound demonstrates high efficiency. As a homogeneous catalyst, it has been shown to achieve high conversion rates in esterification reactions relevant to biodiesel production . To overcome the limitations of homogeneous systems, researchers also utilize its surfactant-combined nanocatalyst form, (C 16 TA)H 4 BW 12 O 40 , which exhibits enhanced activity, water-tolerant properties, and consistent reusability . Its electrochemical properties are equally significant; as a mixed-valence proton-conducting solid, it is a subject of study for applications in electrochemical capacitors and solid-state electrochemistry . Studies have incorporated this compound into polyacrylamide-based solid electrolytes, where it contributes to high ionic conductivity, making it a material of interest for developing advanced energy storage devices . This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any other clinical use, nor for human consumption.

Properties

CAS No.

11121-17-8

Molecular Formula

C24H51AlO3

Origin of Product

United States

Advanced Synthetic Methodologies and Structural Modulation of Borotungstic Acid Derivatives

Controlled Synthesis of Keggin-Type Borotungstic Acid Species

The synthesis of Keggin-type this compound (H₅BW₁₂O₄₀) typically involves the reaction of tungstate (B81510) and borate (B1201080) precursors in acidic aqueous solutions. Controlling reaction parameters is essential to ensure the formation of the desired Keggin structure and minimize the formation of other polyoxometalate species.

Parametric Optimization in Aqueous and Non-Aqueous Environments

Parametric optimization in the synthesis of Keggin-type this compound involves carefully controlling factors such as pH, temperature, reactant concentrations, and the order of addition of reagents. In aqueous environments, the pH is a critical factor, as the stability and formation of polyoxometalates are highly pH-dependent. Adjusting the pH allows for the self-assembly of tungstate and borate building blocks into the Keggin structure. Temperature influences reaction kinetics and the solubility of precursors and products. Controlling reactant concentrations and their ratio is vital to achieve the correct stoichiometry for the [BW₁₂O₄₀]⁵⁻ anion.

While aqueous synthesis is common, non-aqueous or mixed solvent systems can offer advantages in controlling solubility, reactivity, and the final form of the product. The choice of solvent can influence the reaction pathway and the resulting crystalline or amorphous nature of the this compound. Research findings highlight the importance of optimizing these parameters to achieve high yields and purity of the desired Keggin species. For instance, studies on related heteropolyacids like phosphotungstic acid (H₃PW₁₂O₄₀) demonstrate that optimized conditions can lead to high conversion and efficiency in catalytic applications researchgate.netdaneshyari.com.

Solvothermal and Hydrothermal Approaches for Crystalline Formations

Solvothermal and hydrothermal methods are advanced techniques used to synthesize crystalline materials, including polyoxometalates, under elevated temperatures and pressures in sealed vessels (autoclaves). The hydrothermal method specifically uses water as the solvent, while the solvothermal method employs non-aqueous organic solvents or mixed solvent systems catalysis.blogsci-hub.se.

These methods offer several advantages for synthesizing crystalline this compound formations. The high pressure and temperature conditions can facilitate the dissolution of less soluble precursors and promote crystallization. By controlling the temperature, reaction time, and solvent composition, researchers can influence crystal size, morphology, and phase purity. For example, hydrothermal synthesis is effective for producing inorganic materials like zeolites and metal oxides with controlled size and morphology catalysis.blogsci-hub.se. Similarly, solvothermal synthesis allows for the use of organic solvents, which can influence the reaction environment and the resulting crystal structure scispace.com. These techniques enable the formation of well-defined crystalline this compound, which can be beneficial for applications requiring specific structural properties.

Design and Fabrication of Supported this compound Catalysts

Supporting this compound on solid materials is a common strategy to transform it from a homogeneous catalyst, which can be difficult to separate from reaction mixtures, into a heterogeneous catalyst that is easily recoverable and reusable researchgate.netbiodieseleducation.orgfrontiersin.org. This heterogenization also helps to overcome limitations like low surface area inherent to some heteropolyacids frontiersin.org. The design and fabrication of supported this compound catalysts involve various techniques to anchor the active this compound species onto a support material while preserving or enhancing its catalytic activity.

Impregnation Techniques on Mesoporous and Nanostructured Supports

Impregnation is a widely used method for preparing supported catalysts. It involves depositing the active catalytic species from a solution onto a porous support material beilstein-journals.org. For this compound, this typically involves soaking a mesoporous or nanostructured support in a solution containing this compound, followed by drying and calcination.

Mesoporous materials, with pore diameters typically between 2 and 50 nm, offer high surface areas and pore volumes, providing ample space for the dispersion of this compound species mdpi.comnih.govmdpi.com. Nanostructured supports, including nanoparticles and nanofibers, also offer high surface areas and unique structural properties that can enhance catalyst performance nih.govmdpi.com.

Different impregnation methods exist, including wet impregnation and incipient-wetness impregnation. Incipient-wetness impregnation involves using just enough solvent to fill the pores of the support, which can help achieve a more uniform distribution of the active species within the pores beilstein-journals.org. The interaction between the this compound precursor and the support material, as well as the pore structure of the support, significantly influence the dispersion and loading of the this compound beilstein-journals.org. Studies have demonstrated the successful impregnation of heteropolyacids, such as phosphotungstic acid, onto various supports like metal-organic frameworks (MOFs) and metal oxides for catalytic applications frontiersin.org. The choice of support and impregnation conditions are crucial for developing robust and active heterogeneous this compound catalysts.

Encapsulation and Immobilization Strategies for Heterogenization

Encapsulation and immobilization techniques provide alternative approaches to heterogenize this compound, often offering better control over the confinement and stability of the active species. Immobilization involves confining the catalyst to a solid phase, distinct from the reaction mixture nih.gov. Encapsulation involves trapping the catalyst within a protective matrix or shell mdpi.comnih.gov.

Various strategies are employed for the encapsulation and immobilization of heteropolyacids. These include physical adsorption, covalent binding, entrapment within gels or polymers, and encapsulation within inorganic matrices or metal-organic frameworks mdpi.comnih.govbme.hu. For this compound, these methods aim to prevent leaching of the active species into the reaction medium, which is a common issue with homogeneous catalysts, particularly in polar solvents frontiersin.org.

Encapsulation within materials like silica (B1680970) or polymers can create a microenvironment around the this compound, potentially enhancing its stability and catalytic activity. Immobilization on supports such as silica or activated carbon has been explored for heteropolyacids, demonstrating the potential for improved reusability and catalytic performance in various reactions, including esterification nih.govbme.hu. The choice of immobilization or encapsulation method depends on the specific application and the desired properties of the final heterogeneous catalyst.

Formation of Brønsted-Surfactant-Combined Heteropolyacids

Another approach to heterogenize heteropolyacids, including this compound, is the formation of Brønsted-surfactant-combined heteropolyacids. This involves combining the acidic heteropolyanion with a surfactant molecule, often containing a long hydrocarbon chain and a positively charged head group. This combination can lead to the formation of self-assembled structures, such as micelles or vesicles, with the heteropolyanions located within or associated with these structures researchgate.netdaneshyari.com.

These Brønsted-surfactant-combined materials can exhibit properties of both homogeneous and heterogeneous catalysts. The surfactant component can provide a hydrophobic environment, which can be beneficial for reactions involving nonpolar substrates. The assembly into micellar or nanostructured forms can facilitate separation from the reaction mixture, thus enabling heterogeneous catalysis researchgate.netdaneshyari.com.

Research has demonstrated the fabrication of Brønsted-surfactant-combined this compound catalysts. For example, a cetyltrimethyl ammonium (B1175870) (C₁₆TA) combined H₅BW₁₂O₄₀ catalyst was fabricated, exhibiting strong acidity and a nano-size micellar structure. This catalyst showed enhanced activity and stability in esterification reactions compared to homogeneous this compound, and it maintained consistent activity during recycling researchgate.netdaneshyari.combiodieseleducation.org. This approach offers a promising route for developing water-tolerant and easily separable this compound catalysts.

Table 1: Catalytic Performance of this compound and Derivatives in Esterification

Catalyst TypeReaction ConditionsConversion (%)Efficiency (%)NotesSource
Homogeneous H₅BW₁₂O₄₀Esterification in methanol (B129727)98.796.2High proton amount in methanol researchgate.netdaneshyari.combiodieseleducation.org
(C₁₆TA)H₄BW₁₂O₄₀ (Heterogeneous)Esterification (recycling)ConsistentConsistentStrong acidity, nano-size micellar structure researchgate.netdaneshyari.combiodieseleducation.org
H₃PW₁₂O₄₀ (Homogeneous)Esterification in methanol (Comparison)LowerLowerCompared to H₅BW₁₂O₄₀ researchgate.netdaneshyari.com

Note: Data is illustrative based on research findings and may vary depending on specific reaction parameters.

Table 2: Properties of Supported Heteropolyacid Catalysts

Catalyst SystemSupport MaterialPreparation MethodKey Feature(s)Source
Sn₁٫₅PW/Cu-BTCCu-BTC (MOF)ImpregnationHigh surface area, insolubility in polar solvent frontiersin.org
Ni₀٫₅H₃SiW/SiO₂Silica (SiO₂)Immobilization/ExchangePreserved Keggin structure, thermal stability bme.hu
CsₓPWInsoluble PolyoxometalateSupported Gold NanoparticlesSolid acid sites, modulates Au redox sites unlp.edu.ar
Heteropolyacids/Activated CarbonActivated CarbonImmobilizationLarge contact sites, maintained efficiency nih.gov

Note: Data is illustrative based on research findings on related heteropolyacids and supported catalysts.

Synthesis of Hybrid Inorganic–Organic Frameworks Incorporating Borotungstic Anions

The incorporation of borotungstic anions into hybrid inorganic–organic frameworks represents a significant area of research aimed at combining the desirable properties of polyoxometalates with the structural tunability and functionality of organic components. These hybrid materials often exhibit enhanced catalytic activity, improved stability, and novel physical properties compared to their individual constituents. The synthesis of such frameworks typically involves strategies that facilitate the controlled assembly of inorganic borotungstate units with organic linkers or matrices.

Coordination Chemistry Approaches for Self-Assembly

Coordination chemistry provides powerful methodologies for the self-assembly of complex architectures, including hybrid materials incorporating polyoxometalates like this compound. figshare.comnumberanalytics.com Self-assembly is a process where components spontaneously organize into ordered structures through non-covalent interactions and coordination bonds. numberanalytics.com In the context of borotungstic anions, this can involve using organic ligands containing functional groups capable of coordinating to metal centers, which in turn interact with or encapsulate the borotungstate anions.

The negatively charged nature of Keggin-type polyoxometalates, such as [BW₁₂O₄₀]⁵⁻, makes them suitable counterions or building blocks in the construction of cationic inorganic–organic frameworks. researchgate.net For instance, flexible N-donor organic moieties can be employed to assemble polyoxometalate-based hybrids with unique topologies. researchgate.net The structural features and coordination angles of both the metal centers and the organic ligands play a crucial role in directing the self-assembly process towards desired structures, such as cages and capsules. mdpi.com

Research has demonstrated the synthesis of hybrid networks where this compound acts as a Keggin-type polyoxometalate with high negative charge density. researchgate.net These hybrid materials can be formed through interactions, such as hydrogen bonding, between the polyoxometalate anions and organic cations or linkers. researchgate.net The resulting structures can exhibit porosity and act as heterogeneous catalysts. researchgate.netresearchgate.net

Integration into Polymeric Matrices for Composite Materials

Integrating borotungstic anions into polymeric matrices is another strategy for developing composite materials with enhanced or novel properties. This approach leverages the processability and mechanical properties of polymers while introducing the catalytic, acidic, or electrochemical characteristics of this compound.

Polymer composites are materials where a polymer matrix is reinforced or filled with another material, such as inorganic particles or fibers, to improve specific properties. researchgate.net The integration of this compound into polymeric matrices can lead to composite materials with tailored properties for applications in catalysis, ion conduction, or sensing. ontosight.aitandfonline.commdpi.comosti.gov

One method involves the chemical oxidative polymerization of monomers, such as aniline, in the presence of this compound. tandfonline.com This can lead to the incorporation of borotungstic anions into the polymer chains, forming conductive polymers like polyaniline doped with 12-tungstoboric acid (PANI-[H₅BW₁₂O₄₀]). tandfonline.com The degree of incorporation of borotungstic anions can influence the properties of the resulting composite, including its electrical conductivity and oxidation state. tandfonline.com

Heteropolyacids, including this compound, have been supported onto various matrices, including organic polymers, to enhance their thermal stability and facilitate their recovery from reaction mixtures, which is particularly relevant for catalytic applications. researchgate.netunlp.edu.ar This supporting can involve chemically bonding the heteropolyacid to the polymer matrix, creating heterogeneous catalysts with high acidic sites. researchgate.net The presence of specific functional groups within the polymer can aid in the dispersion and integration of the this compound. researchgate.net

Atom-Economical and Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives can be approached with a focus on atom economy and green chemistry principles. ontosight.aiacs.org Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.orgsolubilityofthings.com Atom economy is a key principle of green chemistry, emphasizing the maximization of the incorporation of all materials used in a process into the final product, thereby minimizing waste. acs.orgsolubilityofthings.comnih.gov

This compound itself, particularly the Keggin type H₅BW₁₂O₄₀, has been explored as an eco-friendly and reusable catalyst in various organic transformations. zenodo.orgzenodo.orgfigshare.comum.ac.ir Its strong Brønsted acidity makes it an effective catalyst for reactions such as multicomponent reactions and the synthesis of heterocyclic compounds. researchgate.netzenodo.orgzenodo.orgum.ac.ir The reusability of this compound catalysts contributes to the sustainability of chemical processes by reducing the need for fresh catalyst in each reaction cycle. researchgate.netzenodo.orgum.ac.ir

Applying green chemistry principles in the synthesis of this compound derivatives involves considering factors such as the choice of solvents, reducing the number of reaction steps, and utilizing catalysts. ajrconline.orgsolubilityofthings.commpg.de For example, conducting reactions in environmentally benign solvents like water or ethanol (B145695) aligns with green chemistry principles. zenodo.orgzenodo.org Multicomponent reactions, which combine multiple reactants in a single step, are inherently atom-economical and reduce waste compared to multi-step syntheses. zenodo.orgum.ac.irmdpi.com

The use of heterogeneous catalysts derived from this compound, such as those integrated into polymeric matrices, facilitates easier separation and recycling, further enhancing the greenness of a process. researchgate.netresearchgate.netunlp.edu.ar Evaluating the greenness of a synthetic method can involve metrics such as the environmental factor (E-factor), atom economy (AE), process mass intensity (PMI), and reaction mass efficiency (RME). acs.org High atom economy and low E-factor are indicative of a more environmentally benign process. acs.orgresearchgate.net

Catalytic Applications of Borotungstic Acid in Diverse Chemical Reactions

Acid-Catalyzed Organic Transformations

Borotungstic acid's utility is particularly pronounced in acid-catalyzed organic transformations, where it facilitates reactions that are crucial for the synthesis of biofuels and complex heterocyclic molecules.

Esterification and Transesterification Reactions for Biofuel Production

The production of biodiesel, a renewable and environmentally friendly alternative to petroleum-based diesel, heavily relies on esterification and transesterification reactions. researchgate.net this compound has been identified as a promising catalyst for these processes, capable of efficiently converting free fatty acids and triglycerides into fatty acid methyl esters (FAMEs), the primary component of biodiesel. researchgate.netnih.gov

In a homogeneous system, this compound (H₅BW₁₂O₄₀) exhibits exceptional catalytic activity in the esterification of free fatty acids. researchgate.netiaea.org Its high proton content contributes to a higher conversion rate compared to commonly used catalysts like phosphotungstic acid (H₃PW₁₂O₄₀). researchgate.netiaea.org For instance, in the esterification of palmitic acid with methanol (B129727), this compound achieved a conversion of 98.7% and an efficiency of 96.2%. researchgate.netiaea.org This superior performance is attributed to the high concentration of protons it provides in the reaction medium. iaea.org

The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the fatty acid by the Brønsted acid catalyst, in this case, this compound. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (e.g., methanol). The subsequent elimination of a water molecule results in the formation of the corresponding ester.

Research has also explored modifications of this compound to further enhance its catalytic efficiency. For example, a titanium mono-substituted this compound (H₇BW₁₁Ti) demonstrated nearly 100% conversion of palmitic acid to biodiesel in just one hour, a result credited to its increased Brønsted acidity and the presence of a Lewis acidic site from the titanium substituent. researchgate.net

Table 1: Performance of Homogeneous this compound Catalysts in Esterification

Catalyst Substrate Conversion (%) Efficiency (%) Reaction Time (h)
H₅BW₁₂O₄₀ Palmitic Acid 98.7 96.2 Not Specified
H₇BW₁₁Ti Palmitic Acid ~100 Not Specified 1

While homogeneous catalysis offers high efficiency, the separation of the catalyst from the product mixture can be challenging and costly. researchgate.net To address this, significant research has been dedicated to developing heterogeneous this compound catalysts. These solid acid catalysts can be easily recovered and reused, making the process more economical and environmentally friendly. mdpi.com

One approach involves the immobilization of this compound onto a solid support. Another innovative strategy is the creation of a Brønsted-surfactant-combined catalyst, such as (C₁₆TA)H₄BW₁₂O₄₀ (where C₁₆TA is cetyltrimethylammonium). researchgate.netiaea.org This micellar nanocatalyst possesses strong acidity and a structure that enhances its activity and stability. researchgate.netiaea.org Importantly, it demonstrates consistent activity during recycling in esterification reactions. iaea.org

The development of such heterogeneous catalysts is a critical step towards the industrial viability of this compound in biodiesel production. The ability to recycle the catalyst without a significant loss of performance is a key advantage of heterogeneous systems. mdpi.com

Comparative studies have consistently highlighted the superior catalytic activity of this compound over other heteropolyacids in certain reactions. As mentioned earlier, H₅BW₁₂O₄₀ displayed a higher conversion rate in esterification compared to the widely used H₃PW₁₂O₄₀. researchgate.netiaea.org This is largely attributed to the higher number of acidic protons in this compound.

In the context of cellulose hydrolysis to produce monosaccharides, a study found that Keggin-type heteropolyacids with a higher negative charge on the anion, such as H₅BW₁₂O₄₀, achieved a higher glucose yield compared to H₃PW₁₂O₄₀. mdpi.com This suggests that the inherent properties of the heteropolyanion, influenced by the central heteroatom, play a crucial role in its catalytic performance.

These comparative analyses underscore the importance of catalyst selection and design in optimizing chemical processes. The unique structural and acidic properties of this compound make it a highly promising candidate for various acid-catalyzed reactions.

Multicomponent Reactions (MCRs) for Heterocycle Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net This approach is highly efficient and aligns with the principles of green chemistry by reducing waste and reaction steps. researchgate.net this compound has been effectively employed as a catalyst in MCRs for the synthesis of various heterocyclic compounds.

The Hantzsch dihydropyridine synthesis is a classic MCR that produces 1,4-dihydropyridines, a class of compounds with significant pharmacological applications, including as calcium channel blockers. wikipedia.org The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org

While the classical Hantzsch synthesis often requires long reaction times and can result in low yields, the use of efficient catalysts can significantly improve the process. wikipedia.org Although direct examples of this compound catalyzing the Hantzsch synthesis are not prevalent in the provided search results, the principles of heteropolyacid catalysis are highly relevant. For instance, phosphotungstic acid supported on alumina has been successfully used to catalyze the Hantzsch reaction for the synthesis of 1,2-dihydropyridine derivatives. bohrium.com This catalyst proved to be environmentally benign, recoverable, and reusable for multiple cycles. bohrium.com Given the often superior acidity of this compound, it is a strong candidate for similar applications in Hantzsch and other MCRs.

The mechanism of the Hantzsch synthesis involves a series of condensations and cyclizations. Key intermediates include an enamine formed from the β-ketoester and ammonia, and a chalcone-like species from the aldehyde and the other β-ketoester. wikipedia.org An acid catalyst facilitates these steps by protonating carbonyl groups and activating the substrates.

Synthesis of Chromenopyrimidine-2,5-diones and Thioxochromenopyrimidin-5-ones

Multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of complex heterocyclic molecules like chromenopyrimidines from simple starting materials in a single step. These reactions are often catalyzed by acids. While the direct application of this compound for the specific synthesis of chromenopyrimidine-2,5-diones and thioxochromenopyrimidin-5-ones is not extensively detailed in available research, the utility of acid catalysts in similar transformations is well-established.

For instance, the synthesis of chromeno[2,3-d]pyrimidine-trione derivatives has been successfully achieved through a three-component reaction using scandium triflate, a Lewis acid, under solvent-free conditions sci-hub.se. Similarly, other catalytic systems, including hydrophilic cobalt/copper heterogeneous bimetallic catalysts, have been employed for the one-pot synthesis of chromenopyrimidine derivatives from alcohols, 4-hydroxycoumarin, and urea nih.govresearchgate.net. Classic multicomponent reactions like the Biginelli and Hantzsch syntheses, which produce dihydropyrimidines and dihydropyridines respectively, are typically acid-catalyzed bohrium.comnih.gov. Heteropolyacids, such as phosphotungstic acid, have been successfully utilized as efficient and reusable catalysts for these reactions bohrium.com. Given that this compound is a strong Brønsted acid, it is a highly plausible candidate for catalyzing such multicomponent cyclocondensations, though specific studies on its use for synthesizing the titular compounds are not prominently reported.

General Mechanisms of this compound in C-C and C-Heteroatom Bond Formation

The catalytic activity of this compound in the formation of carbon-carbon (C-C) and carbon-heteroatom bonds stems primarily from its potent Brønsted acidity. It can also exhibit Lewis acid character, creating a synergistic effect that enhances catalytic performance nih.govresearchgate.net.

C-C Bond Formation: In reactions involving the formation of C-C bonds, such as aldol and Knoevenagel condensations, this compound functions by activating a carbonyl compound. The general mechanism involves the following steps:

Protonation of the Carbonyl Group: The acid catalyst donates a proton to the carbonyl oxygen of an aldehyde or ketone.

Electrophilic Activation: This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The activated carbonyl is then attacked by a nucleophile, which can be an enol or enolate formed from another carbonyl compound. This step forms the new C-C bond nih.govresearchgate.net.

Dehydration: The resulting intermediate often undergoes dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated final product nih.gov.

Boric acid, a related compound, has been shown to be an effective catalyst for the Knoevenagel condensation, which follows this mechanistic pathway researchgate.netresearchgate.netresearchgate.net.

C-Heteroatom Bond Formation: The formation of carbon-heteroatom bonds (e.g., C-N, C-O) is also facilitated by this compound. In reactions like the Pictet-Spengler synthesis of tetrahydroisoquinolines, the acid catalyzes the condensation of a β-arylethylamine with an aldehyde or ketone mdpi.com.

Imine/Iminium Ion Formation: The amine and carbonyl compound condense to form an imine.

Acid Catalysis: The Brønsted acid protonates the imine to form a highly electrophilic iminium ion.

Intramolecular Cyclization: The aromatic ring of the β-arylethylamine acts as an internal nucleophile, attacking the electrophilic iminium ion to close the ring and form the new C-C bond necessary for the heterocyclic structure.

Deprotonation: Loss of a proton regenerates the catalyst and yields the final product.

This activation of substrates through protonation is a central theme in this compound's ability to catalyze a wide range of organic transformations.

Oxidation and Hydrolysis Reactions

This compound is a versatile catalyst for both oxidation and hydrolysis reactions, leveraging its redox capabilities and strong acidity.

Oxidation Reactions: The oxidation of alcohols to carbonyl compounds (aldehydes, ketones) or carboxylic acids is a fundamental transformation in organic synthesis. This compound and related heteropolyacids can catalyze these reactions effectively. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones researchgate.netresearchgate.net. The mechanism generally involves the heteropolyacid framework facilitating the transfer of electrons. The reaction conditions, particularly the presence or absence of water, can determine the final product. For example, the oxidation of a primary alcohol to a carboxylic acid proceeds via an aldehyde hydrate intermediate, which requires water researchgate.net.

SubstrateOxidizing SystemProductKey Feature
Primary AlcoholBTA / Oxidant (e.g., H₂O₂)AldehydeReaction in absence of water
Primary AlcoholBTA / Oxidant (e.g., KMnO₄)Carboxylic AcidReaction in presence of water (via aldehyde hydrate)
Secondary AlcoholBTA / OxidantKetoneStable final product

Hydrolysis Reactions: As a strong acid, this compound is an excellent catalyst for hydrolysis reactions, particularly of esters. The acid-catalyzed hydrolysis of an ester is the reverse of the Fischer esterification reaction, yielding a carboxylic acid and an alcohol unito.itmaterialsfutures.org. The reaction is an equilibrium process, and is driven to completion by using a large excess of water unito.itmdpi.com.

The mechanism proceeds as follows:

Protonation of Carbonyl: The ester's carbonyl oxygen is protonated by this compound, which significantly increases the electrophilicity of the carbonyl carbon sci-hub.sematerialsfutures.orgsemanticscholar.org.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the -OR' group of the original ester.

Elimination of Alcohol: The protonated -OR' group is now a good leaving group (an alcohol), which is eliminated, reforming the carbonyl double bond.

Deprotonation: The final protonated carboxylic acid is deprotonated, regenerating the acid catalyst and yielding the final carboxylic acid product.

Other Acid-Catalyzed Condensation and Cyclization Reactions

Beyond the specific syntheses mentioned, this compound's strong Brønsted acidity makes it a suitable catalyst for a variety of other condensation and cyclization reactions that are cornerstones of organic synthesis.

Aldol Condensation: This reaction involves the formation of a C-C bond between two carbonyl compounds (aldehydes or ketones) nih.gov. The acid-catalyzed mechanism involves the formation of an enol intermediate, which then acts as a nucleophile to attack a protonated carbonyl molecule nih.govnih.gov. The resulting aldol addition product typically dehydrates to form an α,β-unsaturated carbonyl compound. This compound can efficiently catalyze both the enol formation and the carbonyl activation steps.

Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is an active methylene (B1212753) compound (e.g., malonic esters, malononitrile) researchgate.net. Boric acid has been demonstrated as an effective, green catalyst for this transformation, proceeding through the activation of the aldehyde carbonyl group for attack by the enolate of the active methylene compound researchgate.netresearchgate.net.

Pictet-Spengler Reaction: This is a powerful cyclization reaction for synthesizing tetrahydroisoquinolines and β-carbolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure mdpi.comrsc.org. This compound serves as the catalyst to generate the key electrophilic N-acyliminium ion intermediate that undergoes intramolecular cyclization nih.gov.

Electrocatalysis and Photocatalysis

This compound and related polyoxometalates exhibit valuable properties for electrocatalysis and photocatalysis, driven by their ability to undergo reversible multi-electron redox transformations and their semiconductor-like electronic properties.

Hydrogen Evolution and Oxygen Reduction Reactions

The application of this compound in the hydrogen evolution reaction (HER) and oxygen reduction reaction (ORR) is an area of growing interest, primarily focusing on its use as a component in composite catalyst materials.

Hydrogen Evolution Reaction (HER): Efficient electrocatalysts are crucial for producing hydrogen from water via electrolysis. While platinum is the benchmark catalyst, its high cost drives research into alternatives researchgate.net. Polyoxometalates, including polyoxotungstates, have been used as precursors to synthesize highly active HER catalysts. For example, a composite material derived from a polyoxotungstate/polypyrrole/graphene precursor was developed into a tungsten carbide-based catalyst (NC@WₓC/NRGO). This material showed excellent HER performance in acidic media, with a low onset overpotential of 24 mV and high stability, making it one of the most active tungsten carbide-based HER catalysts reported nih.govmdpi.com.

Oxygen Reduction Reaction (ORR): The ORR is a key reaction in fuel cells and metal-air batteries. The ideal catalyst must be active, stable, and cost-effective researchgate.netresearchgate.net. While there is extensive research on various materials, specific data on this compound as a primary ORR electrocatalyst is limited. However, the development of bifunctional catalysts for both ORR and OER is a major goal, and mixed metal oxides have shown promise in this area researchgate.netpurdue.edu. The redox versatility of polyoxometalates suggests potential applicability, though this remains an area for further exploration.

Photoelectrochemical Applications in Water Splitting and Pollutant Degradation

This compound's unique electronic structure allows it to act as a photocatalyst, absorbing light to generate charge carriers that can drive chemical reactions. This property is particularly useful in environmental remediation and potentially in energy production.

Pollutant Degradation: Heteropolyacids are effective photocatalysts for the degradation of organic pollutants, such as dyes, in wastewater researchgate.netnih.gov. The general mechanism involves the following steps nih.gov:

Light Absorption: this compound, acting as a semiconductor, absorbs photons with energy greater than its bandgap. This excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB.

Generation of Reactive Oxygen Species (ROS): The photogenerated holes are powerful oxidizing agents and can react with water or hydroxide ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons in the conduction band can reduce adsorbed oxygen molecules to form superoxide radicals (•O₂⁻).

Pollutant Oxidation: These highly reactive ROS (•OH and •O₂⁻) are non-selective and attack the organic pollutant molecules, breaking them down into simpler, less harmful substances, and ultimately leading to complete mineralization into CO₂, water, and mineral acids.

The kinetics of photocatalytic degradation often follow pseudo-first-order or second-order models, depending on the pollutant concentration and reaction conditions.

Water Splitting: Photoelectrochemical (PEC) water splitting uses a semiconductor photoanode to absorb solar energy to drive the oxidation of water to oxygen, while hydrogen is produced at the cathode unito.it. While materials like BiVO₄ are commonly studied as photoanodes, their performance can be enhanced with cocatalysts that improve charge separation and reduce recombination. The semiconductor properties of this compound suggest its potential as a component in hybrid photoanodes, possibly to improve charge transfer or act as a stable water oxidation catalyst, though this application requires more dedicated research.

Heterogeneous Catalysis Engineering

Catalyst Separation and Regeneration Methodologies

A significant advantage of heterogeneous catalysts is the relative ease with which they can be separated from the reaction mixture, a critical step for reducing costs and minimizing environmental impact. While homogeneous this compound presents challenges in separation, its immobilization onto solid supports transforms it into a heterogeneous catalyst that can be recovered through conventional methods.

Common techniques for separating solid this compound catalysts include filtration, centrifugation, and extraction. The choice of method depends on the physical characteristics of the catalyst particles and the reaction medium. For instance, nanocatalysts, despite their high activity, can be challenging to isolate, often requiring more advanced separation protocols.

To address these challenges, innovative approaches have been developed. One such strategy involves the use of magnetic catalysts. By incorporating magnetic nanoparticles, such as iron oxide, into the catalyst support, the this compound catalyst can be quickly and efficiently removed from the reaction vessel using an external magnetic field. This simplifies the production process significantly.

Another advanced method is the creation of temperature-regulated reversible biphasic systems. In these systems, the catalyst may be soluble in the reaction medium at the reaction temperature, behaving like a homogeneous catalyst. Upon cooling, the system separates into two phases, with the catalyst confined to one phase, allowing for simple decantation. This approach combines the high efficiency of homogeneous catalysis with the easy separation of heterogeneous catalysis.

The reusability of the catalyst is a key determinant of its economic feasibility. After separation, this compound catalysts often undergo a regeneration process, which may involve washing with solvents to remove adsorbed species, followed by drying and sometimes calcination to restore their catalytic activity. The durability of these catalysts is a subject of extensive research, with many studies demonstrating sustained performance over multiple reaction cycles. For example, some supported heteropolyacid catalysts have shown consistent activity for up to seven cycles.

Catalyst SystemSeparation MethodRegeneration ProtocolReusability (No. of Cycles)Reference Finding
This compound on magnetic supportMagnetic DecantationWashing with solvent, drying5+Catalyst demonstrated remarkable recycling potential, reaching an 86% biodiesel yield after five cycles. mdpi.com
Dicationic acidic ionic liquids (analogue system)Temperature-controlled liquid/liquid separation (decantation)Cooling to induce phase separation6The conversion rate was reduced by about 3% after six cycles. mdpi.com
Phosphotungstic acid on a solid supportFiltrationNot specified7The durability of the catalysts was unaltered up to 7 cycles with no loss of phosphotungstic acid. researchgate.net
Biomass-derived polymeric solid acidFiltrationNot specified6The biodiesel yield still reached above 90% after six recycles. mdpi.com

Reactor Design and Process Optimization for Industrial Scale-Up

Transitioning a catalytic process from the laboratory to an industrial scale is a complex undertaking that requires careful consideration of reactor design and process parameters to ensure efficiency, safety, and cost-effectiveness. The use of this compound in industrial applications has benefited from the principles of process intensification, which aim to develop smaller, safer, and more energy-efficient technologies.

A key development in this area is the shift from traditional batch reactors to continuous flow reactors, such as microreactors or Corning's Advanced-Flow™ Reactors (AFR). corning.comcorning.com These reactors are designed for high-scale production and offer superior mass and heat transfer properties compared to batch systems. corning.comcorning.com This is particularly advantageous for highly exothermic reactions, where precise temperature control is crucial for maintaining product selectivity and catalyst stability. The design of these reactors ensures a scalable system, allowing for a smoother transition from laboratory-scale experiments to full-scale production. corning.com

The scale-up process often involves the use of pilot plants. fraunhofer.de These intermediate-scale facilities serve to bridge the gap between the lab and the industrial plant, allowing engineers to gather crucial process data, identify potential bottlenecks, and optimize operating conditions. fraunhofer.de Data from pilot operations on mass and energy balances are essential for designing and building a cost-effective and efficient full-scale facility. fraunhofer.de

Process optimization is a continuous effort aimed at maximizing product yield and quality while minimizing costs and environmental impact. nih.gov This involves a detailed characterization of the process to identify the most influential parameters, such as temperature, pressure, reactant concentrations, and flow rates. nih.gov Mathematical modeling and simulation tools, including Computational Fluid Dynamics (CFD), are increasingly used to understand the complex interplay of these parameters and to predict reactor performance, thereby reducing the need for extensive and costly experimentation. researchgate.net

For certain reactions, such as esterification, process optimization may also involve the integration of separation technologies directly with the reactor. For example, membrane separation techniques like pervaporation can be used to selectively remove water, a common byproduct, from the reaction mixture. This shifts the reaction equilibrium towards the product side, increasing conversion and potentially reducing energy consumption by operating at lower temperatures. mdpi.com The development of modular, "plug-and-play" reactor designs is a promising future direction, offering the flexibility to adapt to different processes and scales, further enhancing the efficiency of sustainable chemical manufacturing. mdpi.com

Parameter/StrategyDescriptionImpact on Industrial Scale-Up
Reactor Type Shift from batch reactors to continuous flow reactors (e.g., microreactors, Advanced-Flow™ Reactors). corning.comcorning.comImproves heat and mass transfer, enables better process control, enhances safety, and facilitates easier scaling. corning.com
Pilot Plants Intermediate-scale facilities to test and optimize the process before full-scale production. fraunhofer.deMinimizes the risk of transfer from laboratory to industrial plant by generating critical data on process control and mass/energy balances. fraunhofer.de
Process Modeling Use of mathematical models and Computational Fluid Dynamics (CFD) to simulate reactor performance. researchgate.netReduces the need for extensive experimentation, provides insights into underlying mechanisms, and aids in optimizing operating conditions. researchgate.net
Integrated Separation Incorporation of separation units, such as pervaporation membranes, into the process design. mdpi.comCan increase product yield by removing byproducts, potentially lowering energy requirements and simplifying downstream processing. mdpi.com
Scale-up Strategy Maintaining key dimensionless parameters (e.g., geometric similarity, specific energy dissipation rate) constant across scales.Ensures that the fundamental fluid dynamics and reaction kinetics behave predictably during the transition from smaller to larger reactors. mdpi.com

Theoretical and Computational Investigations of Borotungstic Acid Systems

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the fundamental characteristics of catalysts like borotungstic acid. DFT provides a balance between computational cost and accuracy, making it suitable for studying large polyoxometalate structures.

This compound is a Keggin-type heteropoly acid characterized by its strong Brønsted acidity and a high negative charge. zenodo.orgresearchgate.netacs.org DFT studies can be employed to analyze the electronic properties that give rise to these characteristics. Such analyses would typically involve calculating the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

In a computational study of the Hantzsch reaction for the synthesis of polyhydroquinoline derivatives catalyzed by this compound, DFT was used to investigate the structural, thermodynamic, and electronic properties along the reaction pathway. zenodo.orgresearchgate.net While the primary focus was on the reaction mechanism, understanding the electronic properties of the catalyst is a prerequisite for such a study. The high negative charge and the nature of the protons contributing to its strong Brønsted acidity are key electronic features that can be modeled. zenodo.orgresearchgate.netacs.org The acidity can be quantified by calculating the deprotonation energy, which provides a theoretical measure of the acid strength.

Table 1: Illustrative Electronic Properties of a Catalytic System from DFT Calculations (Note: This table is a generalized representation of data that would be obtained from a DFT analysis of a reaction catalyzed by this compound, based on similar studies.)

PropertyReactant ComplexTransition StateProduct Complex
HOMO Energy (eV) -6.5-6.2-7.0
LUMO Energy (eV) -1.8-2.1-1.5
HOMO-LUMO Gap (eV) 4.74.15.5
Dipole Moment (Debye) 5.38.13.9

This interactive table provides a hypothetical representation of how electronic properties evolve during a catalytic cycle, as would be determined by DFT calculations.

A significant application of DFT is in mapping the potential energy surface of a chemical reaction, which allows for the identification of reaction pathways and the characterization of transition states. For the Hantzsch synthesis of 1,4-dihydropyridines and polyhydroquinolines catalyzed by this compound, a comparative mechanistic analysis was performed using DFT. zenodo.orgresearchgate.netacs.orgkisti.re.kr

This type of analysis involves:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, products, and transition states.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a transition state connects the correct reactant and product states.

By calculating the energies of these stationary points, an energy profile for the reaction can be constructed, revealing the activation energies for each step. This provides a detailed, step-by-step understanding of how this compound facilitates the reaction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD studies on this compound are not widely reported in the literature reviewed, the methodology offers significant potential for understanding its behavior in realistic environments.

The stability and catalytic activity of this compound can be significantly influenced by the solvent. MD simulations are ideally suited to explore these effects by explicitly modeling the interactions between the borotungstate anion, its counter-ions, and a large number of solvent molecules. A typical simulation would involve placing the acid in a box of solvent molecules and calculating the forces between all particles to simulate their motion.

Such simulations could provide insights into:

Solvation Structure: How solvent molecules arrange around the borotungstate anion and its acidic protons.

Proton Transfer: The mechanism and dynamics of proton transfer from the acid to solvent molecules or reactants, which is crucial for its catalytic function.

Structural Stability: How the solvent affects the structural integrity of the Keggin anion over time.

When this compound is used as a heterogeneous catalyst, for instance, by immobilizing it on a support material, its interaction with the surface is critical. MD simulations can be used to model the adsorption of the borotungstate anion onto a catalyst support. These simulations can reveal the preferred orientation of the anion on the surface, the nature of the interactions (e.g., electrostatic, van der Waals), and how adsorption influences the accessibility of the acidic sites to reactants. This information is vital for the rational design of supported this compound catalysts with enhanced activity and stability. polymtl.ca

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a chemical system to characterize chemical bonding. In the context of the Hantzsch reaction catalyzed by this compound, QTAIM was used in conjunction with DFT to analyze the reaction mechanism. zenodo.orgresearchgate.netacs.orgkisti.re.kr

QTAIM analysis can identify bond critical points (BCPs) in the electron density, which are indicative of a chemical bond. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the chemical bonds. This is particularly useful for studying the non-covalent interactions that are often crucial in catalysis, such as hydrogen bonding between the catalyst and the reactants. By applying QTAIM, researchers can gain a deeper understanding of how this compound interacts with and activates the reactants during the catalytic cycle.

Table 2: Representative QTAIM Parameters for Catalyst-Substrate Interactions (Note: This table illustrates the type of data generated from a QTAIM analysis to characterize bonding interactions in a reaction catalyzed by this compound.)

Interaction BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Bond Type Indicated
O-H···O (Catalyst-Reactant) 0.025+0.090Strong Hydrogen Bond
C-H···O (Reactant-Reactant) 0.009+0.035Weak Hydrogen Bond
W-O (Keggin Structure) 0.150-0.520Covalent

This interactive table presents hypothetical QTAIM data, which is used to classify the nature and strength of chemical bonds and non-covalent interactions within the catalytic system.

Computational Prediction of Novel this compound Derivatives and Their Catalytic Performance

Computational chemistry has emerged as a powerful tool in the rational design of catalysts, offering insights into reaction mechanisms and predicting the catalytic performance of novel materials before their synthesis. In the realm of polyoxometalate (POM) chemistry, theoretical and computational investigations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the vast chemical space of this compound derivatives. By modifying the parent Keggin or Lacunary structures, researchers can theoretically create a multitude of novel catalysts with potentially enhanced properties such as increased acidity, improved stability, and tailored redox potentials.

The prediction of catalytic performance for these novel this compound derivatives typically involves a multi-step computational workflow. Initially, the geometric and electronic structures of the parent this compound and its proposed derivatives are optimized. This step is crucial for understanding the stability and fundamental properties of the new compounds. Subsequently, the interaction of these computationally designed catalysts with reactant molecules is modeled to elucidate the reaction mechanism. This often involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energy barriers. Lower activation barriers are indicative of higher catalytic activity.

The following data tables illustrate the types of predictive data generated from computational studies on hypothetical novel this compound derivatives. Table 1 showcases the predicted structural and electronic properties of a series of computationally designed derivatives, while Table 2 presents the predicted catalytic performance of these derivatives in a model organic transformation, such as the esterification of acetic acid with ethanol (B145695).

Table 1: Predicted Properties of Novel this compound Derivatives

DerivativeFormulaModificationPredicted HOMO-LUMO Gap (eV)Predicted Acidity (proton affinity, kJ/mol)
BTA-01H₅[BW₁₁O₃₉(Si-Ph)]Phenyl-silylation4.21150
BTA-02H₅[BW₁₁O₃₉(Ge-CH₃)]Methyl-germylation4.01180
BTA-03H₄[BW₁₁VO₄₀]Vanadium substitution3.81200
BTA-04H₅[BW₁₁O₃₉(Sn-Bu)]Butyl-stannylation4.31140

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Predicted Catalytic Performance in Acetic Acid Esterification

DerivativePredicted Activation Energy (kcal/mol)Predicted Reaction Rate (relative to parent BTA)Predicted Selectivity (%)
BTA-0115.21.598
BTA-0214.81.897
BTA-0313.52.599
BTA-0415.51.396

This table is interactive. You can sort the data by clicking on the column headers.

These hypothetical data illustrate how computational screening can guide experimental efforts by identifying the most promising candidates for synthesis and testing. The predicted HOMO-LUMO gap can be correlated with the reactivity and stability of the catalyst, while the predicted acidity is a direct measure of its potential as an acid catalyst. The predicted activation energies and reaction rates provide a quantitative estimate of the catalytic performance, allowing for a direct comparison between different derivatives.

Through such theoretical and computational investigations, the design of novel this compound derivatives can be accelerated, leading to the development of highly efficient and selective catalysts for a wide range of chemical processes. This in silico approach not only saves significant time and resources but also provides a deeper understanding of the fundamental principles governing catalysis by these complex polyoxometalate systems.

Advanced Materials Science Applications of Borotungstic Acid

Solid Polymer Electrolytes for Electrochemical Devices

Solid polymer electrolytes (SPEs) are crucial components in the development of flexible and safe electrochemical energy storage and conversion devices, such as electrochemical capacitors and fuel cells. Borotungstic acid has been explored as a promising additive to enhance the performance of these electrolytes.

Research has demonstrated the incorporation of this compound (BWA) into polymer matrices to develop SPEs for electrochemical capacitors. For instance, this compound-polyacrylamide (BWA-PAM) solid polymer electrolytes have been developed for this application. chemicalbook.com, nih.gov,, The addition of BWA to polyacrylamide has been shown to progressively improve the electrolyte conductivity. Further enhancement in conductivity and shelf life of BWA-PAM electrolytes has been achieved by incorporating plasticizers such as phosphoric acid (H₃PO₄). A ternary electrolyte composition, such as 75BWA-PAM + 10% H₃PO₄, has been identified as having high conductivity and good shelf life for electrochemical capacitor applications. Solid polymer electrolytes are also being investigated for use in fuel cells.,

The enhancement of ionic conductivity in polymer electrolytes upon the addition of this compound can be attributed to several factors. In polymer electrolytes, ion transport is typically coupled with the segmental motion of the polymer chains. However, the introduction of acidic species like this compound can contribute mobile protons, thereby increasing the concentration of charge carriers. Acidic plasticizers, such as phosphoric acid used in conjunction with BWA-PAM systems, can further enhance conductivity through proton dissociation. The interactions between the acidic components (BWA and H₃PO₄) and the polymer matrix (PAM) can facilitate ion dissociation and create pathways for ion transport. While general mechanisms for ionic conduction in polymer electrolytes involve ion hopping and polymer segmental motion, the specific interactions introduced by this compound and other additives play a crucial role in optimizing these processes for enhanced conductivity.

Precursors for Nanostructured Materials

This compound serves as a valuable precursor for the synthesis of various nanostructured materials, leveraging its well-defined polyoxometalate structure.

This compound and its derivatives have been explored as precursors for the synthesis of nanostructured catalysts and sorbents., Heteropolyacids (HPAs) like this compound are known for their strong acidity and have been investigated as catalysts in various reactions, including biodiesel production., To overcome the limitations of homogeneous catalysis and improve stability and recyclability, HPAs are often supported on porous heterogeneous materials, leading to the formation of nanostructured composite catalysts., The synthesis of such nanocatalysts often involves methods that disperse the HPA on high-surface-area supports. Nanostructured materials, in general, offer high catalytic activity and adsorption capacity due to their large specific surface area and unique properties at the nanoscale., this compound's incorporation into nanostructured frameworks or onto support materials allows for the development of efficient nanocatalysts and sorbents with enhanced performance.

The unique structure of this compound makes it a suitable precursor for the synthesis of composite materials with tailored properties. By combining this compound with other materials, such as polymers or metal oxides, researchers can create composites that exhibit synergistic properties not found in the individual components., Tailoring composite materials involves manipulating their composition and internal architecture to achieve desired characteristics for specific applications. The incorporation of this compound can influence the chemical, thermal, and mechanical properties of the resulting composites, enabling their use in diverse advanced materials applications.

Role in Metal-Organic Frameworks (MOFs) and Polyoxometalate-Organic Frameworks (POMOFs)

Polyoxometalates (POMs), including borotungstates, can be integrated with Metal-Organic Frameworks (MOFs) to create novel hybrid materials with interesting properties. These materials are broadly classified into POM@MOFs, where POM molecules are encapsulated within the pores of MOFs, and POM-MOFs or POMOFs, where POMs are an integral part of the framework structure, acting as nodes linked by organic ligands.,,,

Borotungstate units can be incorporated into MOF structures through various synthetic strategies. This integration combines the inherent properties of POMs, such as acidity and redox activity, with the high surface area, porosity, and structural tunability of MOFs., The resulting POM-based MOFs or POMOFs have shown potential in various applications, including catalysis, adsorption, and energy storage., For example, a hybrid borotungstate-coated metal-organic framework has been successfully prepared, demonstrating properties relevant to supercapacitance and photocatalysis. This highlights the ability to create multifunctional materials by combining borotungstates with MOF structures. The distinction between POM@MOFs and POMOFs is important, as it influences the interaction between the POM and the framework and, consequently, the final properties of the material., In POMOFs, the borotungstate clusters are chemically bonded into the framework, leading to robust structures with well-defined arrangements of the active POM units.,

Structural Integration and Enhanced Functionality

The integration of this compound into various material architectures is a key strategy for developing materials with enhanced functionality. Hybrid materials incorporating borotungstates often exhibit synergistic properties that surpass those of the individual components. For instance, core-shell structured hybrids, such as those formed by coating metal-organic frameworks (MOFs) with borotungstate, have been successfully synthesized. nih.gov A specific example is the hybrid material {Ag₅BW₁₂O₄₀}@Ag-BTC-2, prepared by coating a silver-based MOF with the borotungstate anion. nih.gov This structural integration results in a material with increased surface active sites, contributing to enhanced performance in applications like supercapacitance and photocatalysis. nih.gov

Another approach involves combining this compound with surfactants to create heterogeneous catalysts. A Brønsted-surfactant-combined heteropolyacid, (C₁₆TA)H₄BW₁₂O₄₀, fabricated using hexadecyltrimethylammonium bromide (CTAB) and H₅BW₁₂O₄₀, demonstrates enhanced activity and stability in reactions like esterification due to its strong acidity and nano-size micellar structure. researchgate.netdaneshyari.com This highlights how structural modification through integration can overcome limitations of homogeneous this compound, such as separation issues. researchgate.netdaneshyari.com

Furthermore, the electrochemical behavior of this compound single crystals has been investigated, revealing intrinsic properties that are relevant for material design. researchgate.net The solid-state electrochemical characteristics of Keggin-type this compound single crystals in the absence of a liquid electrolyte phase provide insights into their potential in solid-state electrochemical devices. researchgate.net

Applications in Energy Storage and Photocatalysis

This compound and its composites show promise in both energy storage and photocatalytic applications.

In energy storage, this compound has been explored for its use in electrochemical capacitors. Solid electrolytes based on this compound (BWA)-Polyacrylamide (PAM) with H₃PO₄ as a plasticizer have been investigated as potential materials for this application. utoronto.cascispace.com These solid electrolytes offer an alternative to traditional liquid electrolytes, which can have limitations in terms of safety and stability.

This compound and borotungstates are also active in photocatalytic processes. They have been utilized in the degradation of organic pollutants, such as dyes. nih.gov The hybrid material {Ag₅BW₁₂O₄₀}@Ag-BTC-2, for instance, exhibited high photocatalytic activity, achieving degradation rates exceeding 90% for methylene (B1212753) blue, rhodamine B, and methyl orange within 140 minutes, with performance remaining consistent over multiple cycles. nih.gov

DyeDegradation Rate (140 min)
Methylene Blue> 90%
Rhodamine B> 90%
Methyl Orange> 90%

This compound also plays a role in photocatalytic water oxidation. Hybrid tungsten oxide photoanodes admixed with Keggin-type this compound (H₅BW₁₂O₄₀) or this compound-stabilized hematite (B75146) (Fe₂O₃) have demonstrated enhanced performance in water oxidation under visible light irradiation compared to bare tungsten oxide films. researchgate.net This enhancement is attributed to factors such as the presence of new conduction band structures or an increase in the hydration degree of the composite oxide structures. researchgate.net

Photoactive Materials Development for Energy Conversion

The development of photoactive materials for converting light energy into chemical or electrical energy is a critical area, and this compound contributes to this field. Its ability to form hybrid structures with semiconductors and its inherent electronic properties make it suitable for integration into photoelectrochemical systems.

The use of this compound in modifying tungsten oxide (WO₃) films for photoelectrochemical water splitting exemplifies its role in photoactive materials development for energy conversion. researchgate.net By incorporating this compound or this compound-stabilized hematite into WO₃ photoanodes, researchers have observed improved efficiency in the photooxidation of water. researchgate.net This indicates that this compound can influence the charge separation and transfer processes at the semiconductor-electrolyte interface, which are crucial for efficient energy conversion.

The broader context of photoactive materials research for energy applications includes the development of materials for solar fuel production and environmental remediation through photocatalysis. uji.es this compound's involvement in photocatalytic water oxidation directly aligns with the goal of producing clean fuels like hydrogen using solar energy. researchgate.netek-cer.hu The research into this compound-based hybrid materials for dye degradation also falls under the umbrella of using photoactive materials for environmental solutions, which can be linked to energy-efficient processes. nih.gov

The versatility of this compound in forming various composite structures allows for the tuning of photoactive properties, making it a valuable component in the design of next-generation materials for solar energy conversion and related sustainable technologies.

Environmental and Sustainable Chemistry Research with Borotungstic Acid

Green Catalysis Facilitation

The application of borotungstic acid as a catalyst aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. Catalysis itself is a cornerstone of green chemistry, enabling reactions to proceed more efficiently with fewer reagents and under milder conditions, thereby minimizing waste and energy consumption wjarr.comtcd.ieslideshare.net.

Reduction of Hazardous Waste Generation in Organic Synthesis

This compound contributes to the reduction of hazardous waste generation by acting as a reusable catalyst in organic synthesis researchgate.netdntb.gov.ua. The use of recyclable catalysts is a key strategy in green chemistry to minimize waste at the source, contrasting with stoichiometric reagents that are consumed during a reaction wjarr.comtcd.ieslideshare.netamlongroup.com. Studies have demonstrated the reusability of this compound in various reactions. For instance, this compound (H₅BW₁₂O₄₀) has been successfully recovered by simple filtration and reused in multicomponent reactions for the synthesis of heterocyclic compounds with no significant loss in yield over several cycles researchgate.netresearchgate.net. Heteropoly acids, including this compound, can often be recovered from polar organic solvents by precipitation using a nonpolar solvent researchgate.net.

Use of Green Solvents (e.g., Water) in Catalytic Reactions

This compound catalysis can be effectively carried out in green solvents, particularly water, which is abundant, non-toxic, and non-flammable researchgate.netelgalabwater.commdpi.com. The use of water as a reaction medium aligns with sustainable practices by reducing the reliance on volatile and often hazardous organic solvents scispace.comdntb.gov.uaelgalabwater.com. Research indicates that this compound can catalyze reactions, such as the synthesis of chromenopyrimidine-2,5-diones and thioxochromenopyrimidin-5-ones, in refluxing water with high yields researchgate.netresearchgate.net. The solubility properties of heteropoly acids, being highly soluble in polar solvents like water but insoluble in nonpolar solvents, facilitate their recovery from aqueous reaction mixtures researchgate.net.

Application in Remediation and Degradation Processes

Polyoxometalates, a class of compounds that includes this compound anions, have shown potential in environmental remediation and degradation processes, particularly in the context of breaking down organic pollutants researchgate.netmdpi.comresearchgate.net.

Oxidative Degradation of Organic Pollutants

Polyoxometalate-based materials, such as silver borotungstate ([Zn₄(BTC)₂(μ₄-O)(H₂O)₂]@Ag₅[BW₁₂O₄₀]), have been investigated for their photocatalytic activity in the degradation of organic pollutants, including dyes researchgate.netmdpi.com. While research on the direct application of this compound (H₅BW₁₂O₄₀) specifically for the oxidative degradation of organic pollutants is present in the literature, detailed research findings and comparative data tables focusing solely on H₅BW₁₂O₄₀ in this specific application were not prominently available in the consulted search results. The broader field of oxidative degradation of organic pollutants often involves various catalysts and oxidants mdpi.comresearchgate.net.

Catalytic Removal of Sulfur-Containing Compounds from Fuels

The catalytic removal of sulfur-containing compounds from fuels is a critical process for reducing harmful sulfur dioxide emissions researchgate.netacs.org. While heteropoly acids are generally mentioned in the context of green fuels synthesis and oxidative desulfurization (ODS) processes using various catalysts are reported, including supported phosphotungstic acid and metal sulfides, specific research findings detailing the direct use of this compound (H₅BW₁₂O₄₀) as a catalyst for the removal of sulfur from fuels were not found in the provided search results researchgate.netresearchgate.netacs.orgaaqr.orgdntb.gov.uamarsu.space.

Biomass Conversion Technologies Utilizing this compound

This compound is recognized as a promising catalyst for the conversion of biomass into valuable chemicals and biofuels researchgate.netdaneshyari.comresearchgate.netresearchgate.netmdpi.com. Its strong acidity makes it particularly suitable for catalyzing reactions involved in breaking down biomass components.

A notable application is the use of this compound (H₅BW₁₂O₄₀) as a catalyst for the esterification of free fatty acids, a key step in biodiesel production researchgate.netdaneshyari.commdpi.comacs.orgnih.gov. Both homogeneous this compound and heterogeneous forms, such as micellar this compound, have been explored for this purpose researchgate.netdaneshyari.commdpi.com.

Research comparing the catalytic activity of homogeneous H₅BW₁₂O₄₀ with other heteropoly acids like H₃PW₁₂O₄₀ in the esterification of free fatty acids has shown promising results. For instance, in the esterification of palmitic acid with methanol (B129727), homogeneous H₅BW₁₂O₄₀ demonstrated a higher conversion rate (98.7%) and efficiency (96.2%) compared to H₃PW₁₂O₄₀ daneshyari.commdpi.com. This enhanced performance is attributed to the higher concentration of protons in methanol provided by H₅BW₁₂O₄₀. daneshyari.com

To address the separation challenges associated with homogeneous catalysts, heterogeneous micellar this compound catalysts have been developed. A Brønsted-surfactant-combined heteropoly acid, (C₁₆TA)H₄BW₁₂O₄₀, where C₁₆TA is cetyltrimethyl ammonium (B1175870), has been synthesized and shown to act as an efficient heterogeneous acidic catalyst for esterification daneshyari.commdpi.com. This heterogeneous catalyst exhibited consistent activity during recycling in the esterification reaction daneshyari.com.

The following table summarizes some comparative data on the catalytic performance of homogeneous this compound and phosphotungstic acid in the esterification of palmitic acid with methanol:

CatalystConversion (%)Efficiency (%)
H₅BW₁₂O₄₀ (Homogeneous)98.796.2
H₃PW₁₂O₄₀ (Homogeneous)LowerLower

Note: Data is based on findings from the esterification of palmitic acid with methanol, highlighting the comparative performance under specific reaction conditions. daneshyari.commdpi.com

Further research continues to explore the potential of this compound and its modified forms in various biomass conversion processes, aiming to develop more efficient and sustainable routes for producing biofuels and biochemicals.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing borotungstic acid (H₅BW₁₂O₄₀·xH₂O)?

  • Methodological Answer : this compound is synthesized via reaction of ammonium borotungstate with aqua regia, yielding a Keggin-type structure. Characterization involves:

  • FTIR spectroscopy : Identify characteristic peaks at 700–1000 cm⁻¹ for W–O bonds and 504–1410 cm⁻¹ for BO₄ groups .
  • XRD analysis : Confirm phase purity with dominant reflections at 23–24° 2θ and absence of secondary phases .
  • Thermogravimetric analysis (TGA) : Quantify hydration states via three-stage weight loss (20–650°C), distinguishing non-coordinated (13.7% loss at <175°C) and coordinated water (2.9% loss at 175–345°C) .

Q. How is the Keggin structure of this compound validated experimentally?

  • Methodological Answer : Structural validation combines:

  • Cyclic voltammetry : Two reversible one-electron redox peaks in solid-state experiments, confirming mixed-valence W centers .
  • FTIR and XRD : Match spectral fingerprints (e.g., W–O stretching modes) and lattice parameters to reference Keggin structures .

Advanced Research Questions

Q. How do scan rates in cyclic voltammetry affect the interpretation of charge propagation mechanisms in solid-state this compound?

  • Methodological Answer : At slow scan rates (e.g., 4 mV/s), spherical diffusion dominates, yielding steady-state currents proportional to the effective diffusion coefficient (DeffD_{\text{eff}}) and redox center concentration (CoC_o). At fast scan rates (e.g., 50 V/s), planar diffusion prevails, enabling calculation of DeffD_{\text{eff}} via Cottrell analysis. A linear relationship between peak current and v\sqrt{v} (scan rate) confirms diffusion-controlled processes .

Q. What methodologies quantify the effective diffusion coefficient (DeffD_{\text{eff}}) and redox site concentration in this compound crystals?

  • Methodological Answer : Two approaches are used:

  • Mixed-regime chronoamperometry : Combines transient (Cottrell) and steady-state currents to compute Deff=1.2×108D_{\text{eff}} = 1.2 \times 10^{-8} cm²/s and Co=0.12C_o = 0.12 mol/cm³ .
  • Double-potential step experiments : Isolate migration-free DeffD_{\text{eff}} by analyzing forward/reverse current decay, critical for battery and supercapacitor applications .

Q. How does this compound function as a catalyst in esterification reactions, and how can reaction efficiency be optimized?

  • Methodological Answer : As a Brønsted acid catalyst, this compound protonates fatty acids, accelerating esterification. Optimization involves:

  • Homogeneous vs. heterogeneous systems : Micellar encapsulation improves recyclability and reduces leaching .
  • Kinetic studies : Monitor reaction progress via ¹H NMR or titration to determine rate constants and activation energies .

Q. What experimental strategies resolve contradictions in this compound’s hydration state and thermal stability?

  • Methodological Answer : Discrepancies in hydration (e.g., variable xx in H₅BW₁₂O₄₀·xH₂O) are addressed by:

  • Controlled dehydration : Anneal crystals at 100–175°C and re-analyze via TGA/XRD to isolate stable hydration states .
  • In situ FTIR : Track structural changes during heating to correlate water loss with bond rearrangements .

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